Isoform Selectivity Profile: ESI-08 as a Dual EPAC1/EPAC2 Antagonist vs. Isoform-Selective Inhibitors
ESI-08 inhibits both EPAC1 and EPAC2 with an IC50 of 8.4 μM, as determined in GEF activity assays [1]. In contrast, EPAC2-selective inhibitors such as HJC0350 (IC50 = 0.3 μM for EPAC2, no inhibition of EPAC1 at up to 100 μM) and ESI-05 (IC50 = 0.4 μM for EPAC2, no EPAC1 inhibition) offer potency but sacrifice pan-isoform coverage. EPAC1-selective inhibitors including CE3F4 (EPAC1 IC50 = 10.7 μM, EPAC2 IC50 = 66 μM) and AM-001 (non-competitive EPAC1 inhibitor with no EPAC2 activity) cannot substitute when EPAC2 involvement is anticipated . This quantitative selectivity profile makes ESI-08 uniquely suited for initial pathway validation experiments where isoform contributions remain undetermined.
| Evidence Dimension | EPAC1/EPAC2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | EPAC1 IC50 = 8.4 μM; EPAC2 IC50 = 8.4 μM |
| Comparator Or Baseline | HJC0350 (EPAC2 IC50 = 0.3 μM, EPAC1 inactive); ESI-05 (EPAC2 IC50 = 0.4 μM, EPAC1 inactive); CE3F4 (EPAC1 IC50 = 10.7 μM, EPAC2 IC50 = 66 μM); NY-0173 (EPAC1 IC50 = 4.0 μM, EPAC2 IC50 = 3.5 μM) |
| Quantified Difference | ESI-08 shows 28-fold lower EPAC2 potency than HJC0350, but retains dual isoform activity vs. complete EPAC1 inactivity of HJC0350 |
| Conditions | cAMP-mediated GEF activity assay with recombinant EPAC1/EPAC2 proteins; in vitro biochemical assay |
Why This Matters
Procurement decisions must balance isoform coverage: ESI-08 enables pan-EPAC blockade for unbiased pathway interrogation, whereas isoform-selective inhibitors are better suited for target validation studies after specific isoform involvement has been established.
- [1] Chen, H., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP. Bioorganic & Medicinal Chemistry Letters, 22(12), 4038–4043. View Source
